

Physical and chemical properties of Co(acac)₂

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Compound of Interest

Compound Name: Cobalt(II) acetylacetonate

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An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Acetylacetonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of coordination complexes like **Cobalt(II) acetylacetonate**, Co(acac)₂, is fundamental. This document provides a comprehensive overview of its core physical and chemical characteristics, supported by experimental methodologies and visual representations of key processes. Co(acac)₂ serves as a versatile precursor and catalyst in numerous applications, from organic synthesis to materials science.^[1]

Core Physical and Chemical Properties

Cobalt(II) acetylacetonate is an organometallic compound where a central cobalt atom is coordinated to two bidentate acetylacetonate (acac) ligands. In its anhydrous form, it is a purple, hygroscopic crystalline powder.^[2] The properties of both the anhydrous and hydrated forms are summarized below.

General Properties

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₄ CoO ₄	[3]
Molecular Weight	257.15 g/mol	[3]
Appearance	Blue to black crystals[3]; Plum-colored powder[4]; Purple fine crystalline powder[2][5]; Pink powder (hydrated form)[1][6]	
CAS Number	14024-48-7 (anhydrous)[2]; 123334-29-2 (dihydrate)[7]	
Crystal System	In its anhydrous form, Co(acac) ₂ often exists as a tetramer, [Co(acac) ₂] ₄ . [8][9] From noncoordinating halogenated solvents, it can crystallize as a trinuclear core molecule.[9]	

Physicochemical Data

Property	Value	Source
Melting Point	165-170 °C[2][5][7][10][11][12]; 210-213 °C	
Density	0.83 g/cm ³ (at 20 °C)[2][5]	
Vapor Pressure	<1 hPa (at 25 °C)[2][5]	
Water Solubility	5 g/L (at 20 °C)[2]; Slightly soluble[3]	
Solubility in Other Solvents	Soluble in THF, DME, NMP, DCE, MeCN[7]. Very faint turbidity in hot Chloroform.[6] [10] Solubilities in supercritical carbon dioxide have also been measured.[13]	

Chemical Behavior and Reactivity

Stability and Decomposition

$\text{Co}(\text{acac})_2$ exhibits notable thermal behavior. In the absence of oxygen, it is stable under conditions where $\text{Co}(\text{acac})_3$ is reduced to $\text{Co}(\text{acac})_2$ (100-130 °C).[14] However, at higher temperatures, it undergoes thermal decomposition. Thermogravimetric analysis (TGA) shows that hydrated $\text{Co}(\text{acac})_2$ loses about 4% of its weight between 50-120 °C, corresponding to the loss of water molecules.[15] Upon further heating to 310 °C in the presence of a substrate, the precursor decomposes and fragments, leading to the formation of Co oxide and metallic Co. [16] The decomposition of $\text{Co}(\text{acac})_2$ in high-temperature solvents is a method used to synthesize cobalt oxide nanoparticles.[17]

The diagram below illustrates a simplified thermal decomposition pathway.

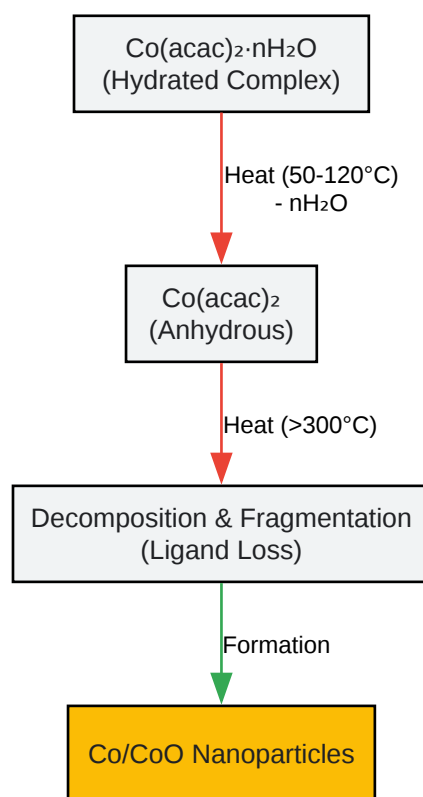


Fig. 1: Thermal Decomposition Pathway of $\text{Co}(\text{acac})_2$

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Catalytic Activity

$\text{Co}(\text{acac})_2$ is a versatile catalyst or precatalyst for a wide range of organic transformations.^[7]^[18] It is particularly effective in oxidation reactions, often in combination with co-catalysts like N-Hydroxyphthalimide (NHPI) for the aerobic oxidation of alkanes.^[7] It also catalyzes C-H functionalization, cycloaddition reactions, and cross-coupling reactions.^[18]^[19] Its utility stems from the ability of the cobalt center to cycle between different oxidation states, facilitating redox processes.

The following diagram shows the generalized role of $\text{Co}(\text{acac})_2$ in a catalytic cycle.

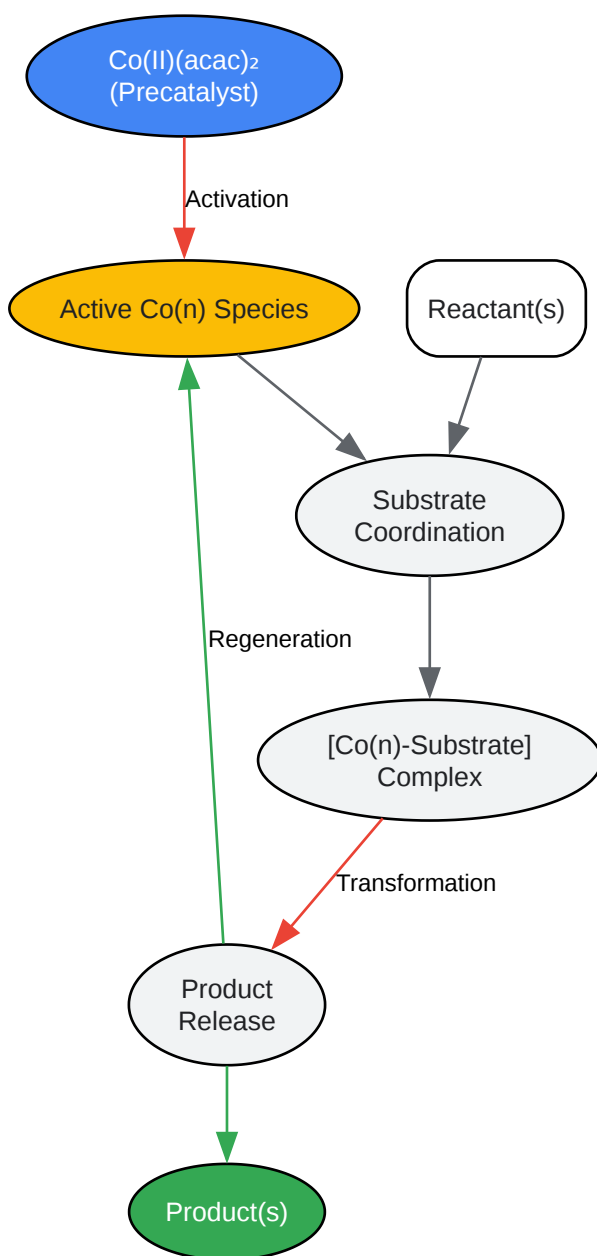


Fig. 2: Generalized Catalytic Cycle Involving Co(acac)_2

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Experimental Protocols

Detailed and reproducible experimental methods are critical for scientific research. The following sections outline protocols for the synthesis and characterization of Co(acac)_2 .

Synthesis of $\text{Co}(\text{acac})_2(\text{H}_2\text{O})_2$

A common method for preparing the dihydrate form of **Cobalt(II) acetylacetonate** involves the reaction of a cobalt(II) salt with acetylacetone in an aqueous medium.^[20]

Materials:

- Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate, $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Acetylacetone (acacH)
- Sodium carbonate (Na_2CO_3) or another suitable base
- Deionized water
- Ethanol

Procedure:

- Dissolve the cobalt(II) salt in deionized water in a reaction flask.
- In a separate beaker, mix acetylacetone with an aqueous solution of the base (e.g., Na_2CO_3) to deprotonate the acacH , forming the acetylacetonate anion (acac^-).
- Slowly add the acetylacetonate solution to the stirring cobalt(II) solution at room temperature.
- A precipitate of $\text{Co}(\text{acac})_2(\text{H}_2\text{O})_2$ will form. The color is typically pink or reddish.
- Continue stirring for a specified period (e.g., 1 hour) to ensure complete reaction.
- Collect the solid product by vacuum filtration.
- Wash the product with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.
- Dry the product under vacuum or in a desiccator to obtain the final crystalline solid.

Protocol for Solubility Determination

Determining the solubility of a compound is a key step in its characterization, especially for applications in catalysis or drug formulation where solvent choice is crucial.

Materials:

- Co(acac)₂ sample
- A series of solvents (e.g., water, ethanol, THF, DMSO)[[21](#)]
- Vials or test tubes
- Vortex mixer and/or sonicator
- Analytical balance
- Temperature-controlled water bath or incubator[[21](#)]

Procedure:

- Weigh a precise amount of Co(acac)₂ (e.g., 10 mg) into a glass vial.[[21](#)]
- Add a small, measured volume of the chosen solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).[[21](#)]
- Agitate the mixture using a defined hierarchy of mechanical procedures: a. Gentle mixing/swirling at room temperature. b. Vortexing for 1-2 minutes.[[21](#)] c. Sonication in a water bath for up to 5 minutes.[[21](#)] d. Warming the solution to a specified temperature (e.g., 37°C) for a set duration (5-60 min).[[21](#)]
- Visually inspect the solution after each step. The compound is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[[21](#)]
- If the compound does not dissolve, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the agitation procedure.[[21](#)]
- The solubility is reported as the highest concentration at which a clear solution is formed under the specified conditions. For more precise measurements, analytical techniques like

UV-Vis spectrometry can be employed to determine the concentration of the saturated solution.[13]

The general workflow for characterizing a coordination complex like $\text{Co}(\text{acac})_2$ is shown below.

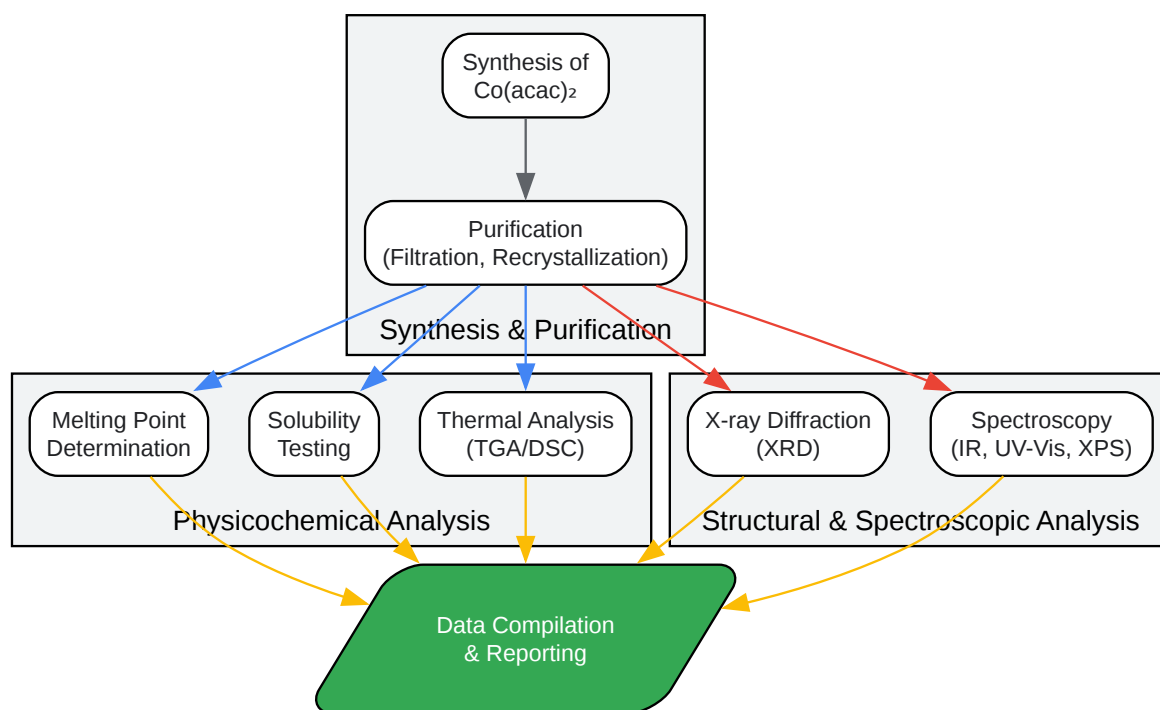


Fig. 3: General Workflow for $\text{Co}(\text{acac})_2$ Characterization

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Fig. 3: General Workflow for $\text{Co}(\text{acac})_2$ Characterization

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